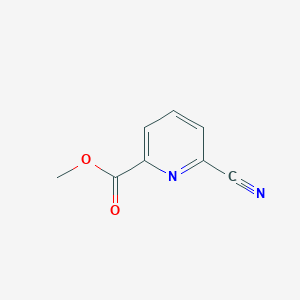

Methyl 6-cyanopicolinate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWEJPTYZWMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652154 | |

| Record name | Methyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98436-83-0 | |

| Record name | Methyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Cyanopicolinate and Its Derivatives

Established Synthetic Routes to Methyl 6-cyanopicolinate

The construction of the this compound scaffold can be approached from different starting points, either by building the functionality onto a pre-existing picolinic acid core or by forming the ester from a cyanated precursor.

One major strategy involves the introduction of a cyano group onto the pyridine (B92270) ring of a picolinic acid derivative. The pyridine ring is inherently electron-deficient, which makes direct electrophilic substitution challenging. Therefore, methods often rely on activating the ring or employing nucleophilic substitution pathways.

A common approach for the cyanation of N-containing heterocycles involves the activation of the ring, for example, through N-oxidation. The resulting pyridine N-oxide can then undergo nucleophilic cyanation. Another modern approach involves a one-pot C-H cyanation protocol through triflic anhydride (B1165640) activation. In this method, the pyridine nitrogen is activated by triflic anhydride, facilitating the nucleophilic addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). A subsequent elimination step regenerates the aromatic ring, now bearing a cyano group. nih.gov This strategy offers a direct route for functionalizing the pyridine core at specific positions, governed by the electronic properties of the ring and any existing substituents.

When the precursor 6-cyanopicolinic acid is available, the final step is the formation of the methyl ester. This transformation can be accomplished through several standard esterification methods.

Fischer Esterification : This is a classic and direct method involving the reaction of 6-cyanopicolinic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of methanol as the solvent drives the equilibrium toward the formation of the ester product. masterorganicchemistry.comresearchgate.net The mechanism involves protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity, followed by nucleophilic attack by methanol. masterorganicchemistry.com

Acyl Chloride Intermediate : An alternative, often higher-yielding, two-step method involves first converting the carboxylic acid into a more reactive acyl chloride. commonorganicchemistry.comnih.gov This is typically achieved by treating 6-cyanopicolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-cyanopicolinoyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to afford this compound. commonorganicchemistry.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bibliomed.orgbohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. bibliomed.org Various MCRs, such as the Hantzsch pyridine synthesis and its modifications, are well-established for constructing highly substituted pyridine and dihydropyridine (B1217469) rings. taylorfrancis.comacsgcipr.org

While MCRs are exceptionally powerful for creating complex, functionalized pyridine scaffolds, their application for the direct and selective synthesis of a relatively simple, disubstituted product like this compound is less common. bibliomed.orgnih.gov These strategies are typically leveraged to build more intricate molecular architectures in a single step rather than simple building blocks.

Synthesis of Halogenated Methyl Cyanopicolinates

Halogenated derivatives of this compound are important intermediates, as the halogen atom provides a reactive handle for further functionalization, typically through cross-coupling reactions.

The synthesis of methyl 5-bromo-6-cyanopicolinate can be envisioned through the direct electrophilic bromination of this compound. The pyridine ring is generally deactivated towards electrophilic aromatic substitution. The substituents present—a C6-cyano group and a C2-methyl ester group—are both electron-withdrawing and act as meta-directors. This electronic guidance would direct an incoming electrophile to the C3 and C5 positions.

Given the deactivation of the ring, potent brominating conditions are likely required, for example, using N-Bromosuccinimide (NBS) with a catalyst or bromine in the presence of a strong Lewis acid. The regiochemical outcome, favoring substitution at the C5 position over the C3 position, can be rationalized by considering steric factors. The C5 position is generally more accessible than the C3 position, which is flanked by the C2-ester group. Therefore, a plausible synthetic route is the regioselective bromination of this compound under controlled conditions to yield the desired 5-bromo derivative. mdpi.comresearchgate.net

The most direct route to methyl 6-chloro-5-cyanopicolinate involves the esterification of its corresponding carboxylic acid precursor, 6-chloro-5-cyanopicolinic acid. This precursor is a known compound, making the final transformation a standard esterification as described in section 2.1.2. researchgate.netchemsrc.com

The synthesis of 6-chloro-5-cyanopicolinic acid itself can be achieved from various starting materials. A potential pathway could begin with the oxidation of a substituted picoline. For instance, a compound like 6-chloro-5-nitro-2-methylpyridine could be oxidized to the corresponding carboxylic acid, followed by the chemical transformation of the nitro group into a cyano group, for example, via reduction to an amine and a subsequent Sandmeyer reaction. The availability of 6-chloro-5-cyanopicolinic acid as a starting material simplifies the synthesis of its methyl ester to a single, high-yielding esterification step. researchgate.net

Synthesis of Other Key Methyl Picolinate (B1231196) Derivatives

The structural diversity of methyl picolinate derivatives is achieved through various synthetic transformations. This section outlines the preparation of several important derivatives, highlighting the specific reagents and conditions that enable their formation.

Methyl 6-bromopicolinate is a key intermediate, often used in cross-coupling reactions to introduce further complexity. Its synthesis can be effectively achieved through the esterification of 6-bromopicolinic acid.

A common laboratory method involves the reaction of 6-bromopicolinic acid with methanol in the presence of an acid catalyst. For instance, refluxing a mixture of 6-bromopicolinic acid and methanesulfonic acid in methanol provides the desired ester in high yield. Following the reaction, neutralization with a base like sodium bicarbonate and subsequent cooling allows for the isolation of the product.

Table 1: Synthesis of Methyl 6-bromopicolinate

Starting Material Reagents/Catalyst Solvent Temperature Time Yield Reference 6-Bromopicolinic acid Methanesulfonic acid Methanol Reflux 6 hours 85% mdpi.com Methyl 6-aminopicolinate Bromine Chloroform (B151607) Room Temperature 40 hours Not specified

Another route involves the bromination of methyl 6-aminopicolinate. In this procedure, a solution of bromine in chloroform is added to methyl 6-aminopicolinate at room temperature. The reaction is stirred for an extended period to facilitate the substitution. mdpi.com

Methyl 6-methylnicotinate (B8608588) is a versatile building block in organic synthesis. nbinno.com Its preparation is commonly achieved through two primary routes: the direct esterification of 6-methylnicotinic acid and the oxidation and subsequent esterification of 5-ethyl-2-methylpyridine (B142974), a method often employed in industrial settings.

The Fischer esterification of 6-methylnicotinic acid is a straightforward and widely used laboratory method. This reaction involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions. A typical procedure involves refluxing for several hours, followed by neutralization and extraction to isolate the methyl ester. nbinno.com

For industrial-scale production, a multi-step process starting from 5-ethyl-2-methylpyridine is often preferred. This process involves the selective oxidation of the ethyl group to a carboxylic acid using nitric acid at elevated temperatures. environmentclearance.nic.ingoogle.com The resulting 6-methylnicotinic acid is then esterified with methanol. environmentclearance.nic.ingoogle.com

Table 2: Synthesis of Methyl 6-methylnicotinate

Starting Material Reagents/Catalyst Solvent Temperature Time Yield Reference 6-Methylnicotinic acid Sulfuric acid Methanol Reflux 17 hours 75% ucla.edu 6-Methylnicotinic acid Thionyl chloride Methanol Reflux (~95°C) Several hours Not specified environmentclearance.nic.in 5-Ethyl-2-methylpyridine 1. Nitric Acid, Sulfuric Acid

2. Methanol None (Step 1)

Methanol (Step 2) 155-165°C (Step 1)

60-70°C (Step 2) ~5.5 hours (Step 1)

6 hours (Step 2) ~79% (selectivity) [10, 13]

The introduction of an ethynyl (B1212043) group onto the picolinate scaffold is a valuable transformation, often accomplished via the Sonogashira cross-coupling reaction. scielo.br This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scielo.br

In a typical synthesis of methyl 6-ethynylpicolinate, methyl 6-bromopicolinate serves as the halide partner. The reaction is carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst like copper(I) iodide, and a base, commonly an amine like triethylamine, which also can act as the solvent. mdpi.com The reaction proceeds under mild conditions, often at room temperature, to yield the desired acetylenic product. To introduce a terminal ethynyl group, a protected alkyne like trimethylsilylacetylene (B32187) is often used, followed by a deprotection step. scielo.br

Table 3: Synthesis of Methyl 6-ethynylpicolinate via Sonogashira Coupling

Starting Material Reagents/Catalyst Solvent Temperature Time Yield Reference Methyl 6-bromopicolinate Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N DMF Room Temperature 1-3 hours 70-82% (for analogous systems) [23, 24, 25, 26, 27]

Methyl 6-(aminomethyl)picolinate is a derivative featuring a primary amine, which can be a useful handle for further functionalization. A primary synthetic route to this compound is the reduction of the corresponding nitrile, this compound.

Catalytic hydrogenation is a common and effective method for this transformation. The reaction typically involves treating a solution of this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is often carried out in a solvent like methanol or ethanol, sometimes with the addition of an acid to prevent side reactions and facilitate the formation of the amine salt.

Table 4: Synthesis of Methyl 6-(aminomethyl)picolinate

Starting Material Reagents/Catalyst Solvent Temperature Pressure Yield Reference This compound H₂, Pd/C Methanol/HCl Room Temperature Atmospheric or slightly elevated High (generally) General methodology

The synthesis of methyl 6-formylnicotinate, an aldehyde derivative, can be achieved through the controlled oxidation of methyl 6-methylnicotinate. The methyl group on the pyridine ring can be selectively oxidized to an aldehyde under specific conditions.

One common method involves the use of selenium dioxide (SeO₂) in a suitable solvent like dioxane or a mixture of solvents. The reaction is typically heated to facilitate the oxidation. Careful control of the reaction conditions is necessary to prevent over-oxidation to the carboxylic acid. Another approach is the oxidation of the corresponding alcohol, methyl 6-(hydroxymethyl)nicotinate, using mild oxidizing agents like manganese dioxide (MnO₂) in a chlorinated solvent such as dichloromethane.

Table 5: Synthesis of Methyl 6-formylnicotinate

Starting Material Reagents/Catalyst Solvent Temperature Time Yield Reference Methyl 6-methylnicotinate Selenium dioxide (SeO₂) Dioxane/Water Reflux Several hours Moderate General methodology Methyl 6-(hydroxymethyl)nicotinate Manganese dioxide (MnO₂) Dichloromethane Room Temperature Several hours Good to high General methodology

Advanced Synthetic Strategies and Process Optimization

The synthesis of pharmaceutical intermediates and fine chemicals is continually evolving, with a focus on improving efficiency, safety, and sustainability. Advanced strategies such as continuous flow chemistry and algorithmic optimization are being increasingly applied to the synthesis of heterocyclic compounds like picolinates.

Continuous Flow Chemistry offers significant advantages over traditional batch processing. mdpi.comscielo.brBy conducting reactions in a continuously flowing stream through a reactor, benefits such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety can be achieved. nih.govFor pyridine synthesis, flow reactors, including microwave flow reactors, have been used to perform reactions like the Bohlmann–Rahtz pyridine synthesis in a single, continuous step, avoiding the isolation of intermediates. environmentclearance.nic.incam.ac.ukThis approach allows for rapid and efficient production with potentially higher yields and purity compared to batch methods. mdpi.comThe N-oxidation of pyridine derivatives, a common transformation, has been successfully demonstrated in a packed-bed microreactor using hydrogen peroxide, achieving high yields and stable operation for extended periods. chemrxiv.orgchimia.chProcess Optimization using Bayesian Optimization is a powerful algorithmic tool for efficiently identifying optimal reaction conditions. nih.govUnlike traditional one-variable-at-a-time or design of experiments (DoE) approaches, Bayesian optimization uses a probabilistic model to map the relationship between reaction parameters and outcomes (e.g., yield). chimia.chucla.eduIt intelligently suggests the next set of experimental conditions to perform, aiming to maximize the desired outcome with a minimal number of experiments. ucla.eduThis method has been shown to significantly reduce the experimental burden in optimizing pharmaceutical formulations and chemical reactions. nih.govucla.eduFor complex reaction systems like those involving pyridine derivatives, where multiple variables such as catalyst loading, temperature, and reactant ratios can interact in non-obvious ways, Bayesian optimization can accelerate the discovery of high-yielding and robust synthetic protocols. cam.ac.ukchemrxiv.orgchimia.chucla.edu

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, represent a cornerstone in the synthesis of this compound. These reactions typically involve the cyanation of a halogenated precursor, such as Methyl 6-bromopicolinate or Methyl 6-chloropicolinate, using a cyanide source in the presence of a palladium or nickel catalyst.

Palladium-Catalyzed Cyanation: Palladium-based catalysts are widely employed for the cyanation of aryl halides due to their high efficiency and functional group tolerance. nih.govresearchgate.net The synthesis of this compound via this method generally involves the reaction of Methyl 6-halopicolinate with a cyanide salt, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net The choice of ligand is crucial for the reaction's success, with phosphine-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) often being effective. organic-chemistry.org The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize the yield of the desired product. sci-hub.se

Nickel-Catalyzed Cyanation: Nickel catalysts have emerged as a more cost-effective and sustainable alternative to palladium for cyanation reactions. rsc.orgresearchgate.net Similar to palladium catalysis, nickel-catalyzed cyanations involve the coupling of a halo-picolinate with a cyanide source. organic-chemistry.org These reactions can be carried out under milder conditions and often exhibit high yields. organic-chemistry.org The use of inexpensive and readily available nickel salts, combined with appropriate ligands, makes this approach attractive for large-scale synthesis. researchgate.net

Below is a table summarizing representative catalytic systems for the synthesis of aryl nitriles, which are analogous to the synthesis of this compound.

| Catalyst Precursor | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Starting Material |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMA | 120 | >95 | Aryl Chloride |

| NiCl₂·6H₂O | dppf | Zn(CN)₂ | NMP | 80 | 91 | Aryl Chloride |

| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | t-AmylOH | 110 | 98 | Aryl Bromide |

| NiCl₂(dme) | dppf | Zn(CN)₂ | DMA | 80 | 85 | Heteroaryl Chloride |

This table presents data for analogous aryl nitrile syntheses and serves as a reference for potential conditions for this compound synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals like this compound to minimize environmental impact. nih.gov Key areas of focus include the use of greener solvents, improving atom economy, and employing less hazardous reagents.

Green Solvents: Traditional organic solvents are often volatile, toxic, and flammable, posing environmental and safety risks. nih.govd-nb.info Research into green solvents aims to replace these with more benign alternatives such as water, supercritical fluids, or bio-based solvents. rsc.orgscilit.com For the synthesis of this compound, exploring the use of aqueous solvent systems or recyclable organic solvents can significantly improve the greenness of the process. rsc.org

Safer Reagents: The use of highly toxic cyanide sources like sodium or potassium cyanide is a major concern in traditional cyanation reactions. Green chemistry principles encourage the use of less toxic alternatives, such as potassium hexacyanoferrate(II), which is a stable and less hazardous solid. nih.govresearchgate.net The development of catalytic systems that can efficiently utilize these safer cyanide sources is a key area of research. researchgate.net

Scale-up Considerations and Industrial Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration of process parameters and reactor technology. cetjournal.itenvironmentclearance.nic.in

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient production processes. cetjournal.itmdpi.com For the synthesis of this compound, this could involve moving from traditional batch reactors to continuous flow systems. mdpi.comresearchgate.net

Continuous Flow Synthesis: Continuous flow reactors offer several advantages over batch reactors for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. mdpi.comrsc.org The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow systems, suggesting its applicability to the production of this compound. researchgate.netnih.gov This technology allows for the safe handling of hazardous reagents and can lead to higher yields and purities. mdpi.com

Reaction Mechanisms and Reactivity Profiles of Methyl 6 Cyanopicolinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring of methyl 6-cyanopicolinate is electron-deficient, a characteristic that is further intensified by the presence of two strong electron-withdrawing groups: the cyano group at the 6-position and the methyl ester group at the 2-position. This electronic feature makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Aromatic rings typically undergo nucleophilic substitution through various pathways, with the SNAr addition-elimination mechanism being the most prominent, especially when activating groups are present. wikipedia.orgnih.gov

In the SNAr mechanism, a nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. wikipedia.org For pyridines, substitution is especially favored when these groups are at the ortho or para positions, as the negative charge can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org

In this compound, both the cyano and ester groups activate the ring. While the compound itself does not have a typical leaving group like a halide, the cyano group can, in some cases, act as a leaving group. More commonly, substitution reactions might occur if another leaving group were present on the ring, for instance, at the 4-position. A hypothetical reaction with a nucleophile (Nu⁻) at a position bearing a leaving group (LG) would proceed as follows:

Nucleophilic Attack : The nucleophile adds to the pyridine ring at the carbon atom attached to the leaving group.

Formation of Meisenheimer Complex : A tetrahedral intermediate is formed, where the negative charge is delocalized across the ring and onto the nitrogen atom and the electron-withdrawing substituents.

Departure of Leaving Group : The aromaticity of the ring is restored by the elimination of the leaving group.

The reactivity order for leaving groups in SNAr reactions can be unusual; for instance, in some N-methylpyridinium compounds, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, highlighting the significant influence of the cyano group on the reaction mechanism. nih.govrsc.org

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Activate the ring towards nucleophilic attack by stabilizing the Meisenheimer intermediate. | Contains two strong EWGs (-CN and -COOCH₃) which strongly activate the pyridine ring. |

| Position of EWGs | Ortho and para positions provide the best stabilization through resonance. | The groups are at the 2- and 6-positions, effectively delocalizing charge onto the ring nitrogen. |

| Leaving Group | The nature of the leaving group affects the rate of the elimination step. | The cyano group itself can sometimes act as a leaving group. nih.govrsc.org |

| Nucleophile | Stronger nucleophiles generally react faster. | Reaction is amenable to a wide range of nucleophiles (e.g., alkoxides, amines). |

Reactions Involving the Ester Moiety

The methyl ester functional group in this compound is a key site for reactivity, primarily undergoing nucleophilic acyl substitution reactions.

Ester hydrolysis is a fundamental reaction that converts an ester into a carboxylic acid and an alcohol. libretexts.org This transformation can be catalyzed by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the ester is heated with water and a strong acid catalyst. The mechanism is the reverse of Fischer esterification and is an equilibrium process. wikipedia.orgucalgary.ca

Protonation : The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727). youtube.com

Deprotonation : The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst and yield 6-cyanopicolinic acid.

Base-Promoted Hydrolysis (Saponification) : Alkaline hydrolysis is an irreversible reaction that goes to completion. libretexts.orgwikipedia.org It is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). wikipedia.org

Nucleophilic Attack : The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.ca This forms a tetrahedral intermediate.

Elimination : The intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid. ucalgary.ca

Deprotonation : The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. youtube.com This step drives the reaction to completion, forming a carboxylate salt (e.g., sodium 6-cyanopicolinate) and methanol. youtube.com An acidic workup is required to protonate the carboxylate and isolate the free 6-cyanopicolinic acid. ucalgary.ca

Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction toward the desired product.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Protonation of the carbonyl oxygen.

Nucleophilic attack by the new alcohol (e.g., ethanol).

Proton transfer to the methoxy (B1213986) group to make it a good leaving group.

Elimination of methanol.

Deprotonation to yield the new ester (e.g., ethyl 6-cyanopicolinate).

Base-Catalyzed Transesterification : This process is initiated by a catalytic amount of a strong base, such as the alkoxide corresponding to the reactant alcohol (e.g., sodium ethoxide for reaction with ethanol). masterorganicchemistry.com

The alkoxide (e.g., EtO⁻) attacks the carbonyl carbon to form a tetrahedral intermediate.

The intermediate collapses, eliminating the original alkoxide (MeO⁻).

An equilibrium is established between the methoxide and ethoxide ions. Using the reactant alcohol as the solvent shifts the equilibrium towards the products. masterorganicchemistry.com

| Reaction | Catalyst/Reagent | Key Intermediate | Products | Reversibility |

|---|---|---|---|---|

| Acidic Hydrolysis | Catalytic H⁺ (e.g., H₂SO₄), H₂O | Protonated Tetrahedral Intermediate | 6-Cyanopicolinic Acid + Methanol | Reversible libretexts.org |

| Basic Hydrolysis | Stoichiometric OH⁻ (e.g., NaOH) | Tetrahedral Intermediate | Sodium 6-Cyanopicolinate + Methanol | Irreversible wikipedia.org |

| Acidic Transesterification | Catalytic H⁺, R'OH | Protonated Tetrahedral Intermediate | New Ester + Methanol | Reversible masterorganicchemistry.com |

| Basic Transesterification | Catalytic R'O⁻ (e.g., NaOR') | Tetrahedral Intermediate | New Ester + Methanol | Reversible masterorganicchemistry.com |

Reactions of the Nitrile Functional Group

The cyano group (C≡N) is a versatile functional group that can undergo hydrolysis to form carboxylic acids or be reduced to primary amines.

Similar to esters, nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com

Acid-Catalyzed Nitrile Hydrolysis : The nitrile is typically heated under reflux with a strong aqueous acid like HCl or H₂SO₄. libretexts.orgcommonorganicchemistry.com

Protonation : The nitrogen atom of the nitrile is protonated, which strongly activates the carbon atom toward nucleophilic attack. libretexts.org

Nucleophilic Attack : A water molecule attacks the nitrile carbon.

Tautomerization : After proton transfer, the initial adduct tautomerizes to form a primary amide (6-(aminocarbonyl)picolinic acid methyl ester). libretexts.org

Amide Hydrolysis : Under the reaction conditions, the intermediate amide is then hydrolyzed via a mechanism similar to ester hydrolysis to yield the corresponding carboxylic acid (pyridine-2,6-dicarboxylic acid monomethyl ester) and an ammonium (B1175870) ion.

Base-Catalyzed Nitrile Hydrolysis : The nitrile is heated with an aqueous solution of a strong base like NaOH. commonorganicchemistry.com

Nucleophilic Attack : The hydroxide ion directly attacks the nitrile carbon, forming an imine anion intermediate. libretexts.orgchemistrysteps.com

Protonation : The intermediate is protonated by water to form an imidic acid, which then tautomerizes to the primary amide. libretexts.org

Amide Hydrolysis : The amide is then hydrolyzed under the basic conditions to a carboxylate salt and ammonia. libretexts.org Acidification in a separate step is necessary to obtain the final carboxylic acid.

The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org This provides a synthetic route to aminomethylpyridines.

Reduction with Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orgstudymind.co.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. chemistrysteps.com This process occurs twice.

First Hydride Addition : A hydride attacks the nitrile carbon, breaking one of the pi bonds and forming an imine anion, which is complexed to the aluminum species. libretexts.org

Second Hydride Addition : A second hydride adds to the imine carbon, resulting in a dianion intermediate. libretexts.org

Workup : Subsequent treatment with water or dilute acid protonates the nitrogen atom to yield the primary amine, methyl 6-(aminomethyl)picolinate. chemistrysteps.com

Catalytic Hydrogenation : This is an industrially preferred method where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orglibretexts.orgstudymind.co.uk The reaction typically requires elevated temperature and pressure. studymind.co.uk The carbon-nitrogen triple bond is sequentially hydrogenated to first form an imine intermediate, which is then further hydrogenated to the primary amine. wikipedia.org

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl), heat | Amide | Pyridine-2,6-dicarboxylic acid monomethyl ester |

| Basic Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), heat; 2. H₃O⁺ | Amide | Pyridine-2,6-dicarboxylic acid monomethyl ester |

| Reduction (Hydride) | 1. LiAlH₄ in ether; 2. H₂O | Imine anion | Methyl 6-(aminomethyl)picolinate |

| Reduction (Hydrogenation) | H₂, catalyst (Ni, Pt, or Pd) | Imine | Methyl 6-(aminomethyl)picolinate |

Cycloaddition Reactions, e.g., Azide-Nitrile Cycloaddition

The nitrile functional group of this compound is a viable participant in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This transformation is a powerful method for the synthesis of highly functionalized heterocyclic systems.

The mechanism of the azide-nitrile cycloaddition has been a subject of detailed study, with debate between a concerted pericyclic mechanism and a stepwise pathway. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight. Research suggests that for many substrates, the reaction does not proceed via a concerted [3+2] cycloaddition. Instead, a stepwise mechanism is favored, initiated by the nucleophilic attack of the azide (B81097) on the electrophilic nitrile carbon to form an imidoyl azide intermediate. This intermediate then undergoes intramolecular cyclization to yield the tetrazole ring. nih.gov

The activation barrier for this reaction is highly dependent on the electronic properties of the nitrile. The activation energy is strongly correlated with the electron-withdrawing potential of the substituent attached to the cyano group. nih.gov In the case of this compound, the nitrile is activated by both the electron-withdrawing pyridine ring and the methyl ester group at the 2-position, making it a highly reactive substrate for this transformation.

Table 1: Mechanistic Pathways for Azide-Nitrile Cycloaddition

| Mechanistic Pathway | Description | Key Intermediate | Computational Support |

|---|---|---|---|

| Stepwise Addition-Cyclization | Nucleophilic addition of the azide to the nitrile, followed by intramolecular cyclization. | Imidoyl azide | Supported by DFT calculations showing lower activation barriers for this pathway. nih.gov |

| Concerted [3+2] Cycloaddition | A pericyclic reaction where the azide and nitrile combine in a single transition state. | None | Generally found to be a higher energy pathway in computational models for many nitriles. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is not typically a direct substrate for cross-coupling unless a leaving group is present elsewhere on the ring, its synthesis and derivatization are deeply rooted in palladium-catalyzed reactions. Precursors such as methyl 6-halopicolinates are common starting materials that undergo these couplings.

The Hirao cross-coupling reaction is a palladium-catalyzed process that forms a phosphorus-carbon bond between an aryl halide (or triflate) and a P(O)H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. researchgate.netnih.gov This reaction is instrumental in synthesizing aryl phosphonates and related compounds.

The catalytic cycle is generally understood to proceed through several key steps: mdpi.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond of a precursor like methyl 6-bromopicolinate, forming a Pd(II) intermediate. This is often the rate-determining step. mdpi.com

Ligand Exchange/Deprotonation: The P(O)H compound coordinates to the palladium center, often facilitated by a base which deprotonates the phosphorus species.

Reductive Elimination: The final P-C bond is formed through reductive elimination from the Pd(II) complex, yielding the aryl phosphonate (B1237965) product and regenerating the Pd(0) catalyst.

The use of specific ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), has been shown to improve the efficiency and substrate scope of the Hirao coupling, allowing for the use of even less reactive aryl chlorides. nih.gov

The Stille coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organic electrophile (typically an aryl or vinyl halide/triflate) and an organostannane reagent. wikipedia.orgorganic-chemistry.org Its tolerance for a wide array of functional groups makes it highly valuable in complex molecule synthesis. orgsyn.org

The established catalytic cycle for the Stille reaction involves three fundamental steps: wikipedia.orglibretexts.org

Oxidative Addition: An active Pd(0) species adds to the organic electrophile (e.g., a halogenated picolinate (B1231196) precursor) to form a Pd(II) complex.

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II)-organic complex. This step is often the slowest in the catalytic cycle.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligands, solvents, and additives can significantly influence the rate and efficiency of the Stille coupling.

Other Significant Transformations and Derivatizations

The functional groups of this compound provide avenues for numerous other transformations. The nitrile group is particularly versatile and can be converted into several other functionalities. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either 6-(aminocarbonyl)picolinic acid methyl ester (the amide) or, upon complete hydrolysis, pyridine-2,6-dicarboxylic acid derivatives.

Reduction: The cyano group can be reduced to an aminomethyl group using various reducing agents, such as catalytic hydrogenation or metal hydrides, providing access to 6-(aminomethyl)picolinic acid derivatives.

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. For example, organometallic reagents can add across the C≡N triple bond to form ketones after hydrolysis. Studies on the reactivity of related 2-cyanopyridines with thiol nucleophiles like cysteine have shown the formation of stable thioimidate intermediates, highlighting the nitrile's electrophilicity. nih.govacs.org

The ester group can also be readily transformed via:

Saponification: Basic hydrolysis converts the methyl ester to the corresponding carboxylate salt.

Transesterification: Treatment with another alcohol under acidic or basic catalysis can exchange the methyl group for other alkyl or aryl groups.

Aminolysis: Reaction with amines can convert the ester into the corresponding amide.

Mechanistic Studies and Computational Chemistry in Elucidating Reaction Pathways

Modern mechanistic studies heavily rely on computational chemistry to provide a detailed understanding of reaction pathways, transition states, and intermediate structures that may be difficult or impossible to observe experimentally. nih.gov Density Functional Theory (DFT) is a particularly powerful tool for these investigations.

For the reactions involving this compound and its precursors, computational studies offer critical insights:

Cycloaddition Reactions: As mentioned, DFT calculations have been instrumental in elucidating the stepwise mechanism of the azide-nitrile cycloaddition, revealing the key imidoyl azide intermediate and establishing the correlation between nitrile electrophilicity and reaction activation energy. nih.gov

Palladium-Catalyzed Couplings: The mechanisms of Hirao and Stille couplings have been extensively modeled. mdpi.comnih.gov Computational chemistry allows for the calculation of the energy profiles of the entire catalytic cycle. These studies can rationalize the effect of different ligands on reaction rates by analyzing their influence on the stability of intermediates and the energy barriers of key steps like oxidative addition and reductive elimination. For instance, calculations can predict which step is rate-limiting and how additives, such as fluoride (B91410) ions in Stille couplings, facilitate crucial steps like transmetalation. nih.gov

Reactivity Prediction: Computational models can predict the reactivity of functional groups. For example, the activation energies (Ea) for the nucleophilic attack of thiols on various pyridine nitriles have been calculated and correlated with experimentally measured reaction rates, providing a predictive tool for understanding potential covalent interactions. nih.govacs.org

Table 2: Application of Computational Chemistry to Reaction Mechanisms

| Reaction Type | Computational Insight Provided | Method |

|---|---|---|

| Azide-Nitrile Cycloaddition | Elucidation of stepwise vs. concerted pathway; calculation of activation barriers. | DFT nih.gov |

| Hirao Coupling | Energy profiling of catalytic cycle; rationalization of ligand effects. | DFT mdpi.com |

| Stille Coupling | Modeling of transition states for oxidative addition, transmetalation, and reductive elimination. | DFT nih.gov |

Applications of Methyl 6 Cyanopicolinate in Organic Synthesis

Methyl 6-cyanopicolinate as a Versatile Building Block

The strategic positioning of the cyano and methyl ester groups on the pyridine (B92270) ring makes this compound a versatile building block in synthetic chemistry. These functional groups can be selectively manipulated or can participate in various reactions to introduce new functionalities and build molecular complexity. The pyridine nitrogen also plays a key role, influencing the reactivity of the ring and providing a site for potential coordination or further functionalization.

The structure of this compound is particularly well-suited for the synthesis of various nitrogen-containing heterocyclic compounds. The cyano group can undergo hydrolysis, reduction, or cycloaddition reactions, while the ester can be converted to other functional groups such as amides or hydrazides. These transformations are foundational in the assembly of more complex heterocyclic systems.

For instance, the cyano group can be converted to an amidine, which can then be cyclized with a suitable partner to form fused pyrimidine (B1678525) rings. Similarly, the ester functionality can be transformed into a hydrazide, which is a key precursor for the synthesis of various five- and six-membered heterocycles like pyrazoles, oxadiazoles, and triazines. The pyridine ring itself can also participate in cycloaddition reactions or undergo substitution reactions, further expanding its utility in heterocyclic synthesis.

A notable application is in the construction of fused N-heterocyclic rings. Research has demonstrated the development of three-component reactions to synthesize pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are recognized as potential inhibitors of phosphodiesterase 4 (PDE4). nih.gov While not directly employing this compound, these methodologies highlight the importance of substituted pyridine precursors in building such fused systems. The reactivity of the cyano and ester groups in this compound makes it a prime candidate for similar multi-component strategies aimed at generating libraries of medicinally relevant heterocyclic compounds.

The following table summarizes the potential of this compound in the synthesis of various heterocyclic systems.

| Heterocyclic System | Potential Synthetic Transformation of this compound |

| Fused Pyrimidines | Conversion of the cyano group to an amidine followed by cyclization. |

| Pyrazoles | Conversion of the ester to a hydrazide followed by cyclization. |

| Oxadiazoles/Triazines | Derivatization of the ester to a hydrazide and subsequent cyclization with appropriate reagents. |

| Substituted Pyridines | Nucleophilic substitution or cross-coupling reactions at the pyridine ring. |

Beyond the synthesis of discrete heterocyclic rings, this compound serves as a valuable starting material for the assembly of more intricate and complex organic molecules. Its functional handles allow for its incorporation into larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions.

The cyano group can be utilized in reactions such as the Ritter reaction or can be reduced to an amine, which can then be further elaborated. The methyl ester provides a site for reactions like Claisen condensation or can be reduced to a primary alcohol, opening up another avenue for structural diversification.

An example of the utility of related pyridine building blocks is seen in the synthesis of guaipyridine alkaloids like cananodine. nih.gov The synthetic strategy involved the reaction of substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. nih.gov While this study did not use this compound directly, it demonstrates how functionalized pyridines can be key components in the total synthesis of complex natural products. The presence of the cyano group in this compound offers a potential handle for creating the necessary carbanion for such coupling reactions, suggesting its applicability in similar synthetic endeavors.

Role in Pharmaceutical Synthesis

In the realm of pharmaceutical sciences, intermediates and building blocks that facilitate the efficient synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. This compound, with its versatile reactivity, is positioned as a valuable intermediate in the synthesis of various pharmaceutically relevant compounds.

The pyridine scaffold is a common motif in a vast number of approved drugs. The ability to introduce various substituents onto the pyridine ring of this compound makes it an attractive starting point for the development of new drug candidates. The cyano and ester groups can be transformed into a wide array of other functionalities, allowing for the systematic exploration of the structure-activity relationship (SAR) of a new series of compounds.

For example, the cyano group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which is often found in drug molecules. The ester can be amidated with various amines to generate a library of amides, which can then be screened for biological activity.

The synthesis of substituted pyridines is a key step in the production of many pharmaceuticals. For instance, the synthesis of various pyridine derivatives is crucial for creating compounds with antibacterial properties. nih.gov The functional groups on this compound make it a suitable candidate for elaboration into more complex substituted pyridines that could serve as key intermediates in API synthesis.

The quest for novel therapeutic agents to address unmet medical needs is a continuous effort in medicinal chemistry. google.com Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a significant portion of drugs currently on the market. The versatility of this compound allows for its use in the creation of libraries of novel compounds that can be screened for a wide range of biological activities.

For example, substituted pyridines are known to be inhibitors of various kinases, which are important targets in cancer therapy. The core structure of this compound can be elaborated to incorporate the necessary pharmacophoric features for kinase inhibition. Research into 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines as selective Aurora A kinase inhibitors demonstrates the importance of the cyanopyridine scaffold in this area of drug discovery. google.com Although this specific example has a different substitution pattern, it underscores the potential of cyanopyridine derivatives, like this compound, in the development of new anticancer agents.

Utility in Agrochemical Production

The picolinic acid framework is the backbone of a significant class of synthetic auxin herbicides, which are crucial for modern agriculture. nih.gov These herbicides function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in targeted weed species. nih.gov The development of novel picolinate (B1231196) herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, underscores the ongoing importance of this chemical class in creating effective crop protection solutions. nih.govresearchgate.netmdpi.commdpi.com

This compound and its close analogs serve as key intermediates in the synthesis of picolinate-based pesticides. The cyano group at the 6-position is a particularly useful synthetic handle that can be transformed into various other functionalities required for herbicidal activity. Patent literature discloses synthetic routes where 4-halo-6-cyanopicolinates are utilized as precursors for 4-aminopicolinate herbicides. google.com In these processes, the cyano group is retained during key reaction steps like amination at the 4-position, demonstrating its stability and utility as a directing group or a precursor to other functionalities in the final active ingredient. google.com The strategic placement of the cyano and ester groups on the pyridine ring allows for sequential, regioselective modifications to build the complex structures of modern herbicides.

Research in crop protection continually seeks new molecules with improved efficacy, selectivity, and environmental profiles. The 6-substituted picolinate scaffold is a focal point of this research. mdpi.comdigitellinc.com Scientists design and synthesize novel derivatives by modifying the group at the 6-position of the picolinic acid core to optimize biological activity. nih.govmdpi.comnih.gov For instance, research has shown that replacing the chlorine atom at the 6-position of older herbicides like picloram (B1677784) with substituted pyrazolyl groups can lead to compounds with potent, broad-spectrum herbicidal activity. nih.govmdpi.com this compound represents a valuable starting point for such discovery efforts. The cyano group can be converted into amides, tetrazoles, or other heterocycles, allowing chemists to generate a diverse library of novel 6-substituted picolinates for screening. This approach facilitates the exploration of structure-activity relationships (SAR) to identify new crop protection agents that can overcome weed resistance and meet evolving agricultural needs. nih.gov

Applications in Materials Science

While the primary documented applications of this compound are in agrochemical and bioactive molecule synthesis, its structural characteristics suggest potential utility in materials science. The molecule contains a pyridine-2-carboxylate moiety, a classic bidentate chelating ligand capable of coordinating with a wide range of metal ions. Additionally, the nitrile group can also coordinate to metal centers or serve as a building block for larger, bridging ligands.

This combination of functionalities makes this compound a potential candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org MOFs are crystalline materials constructed from metal nodes and organic linkers, known for their high porosity and tunable properties. researchgate.netknu.ac.kr The geometry and rigidity of the picolinate structure, combined with the linking potential of the cyano group, could be exploited to design novel frameworks with specific topologies for applications in gas storage, separation, or catalysis. researchgate.net However, a review of current scientific literature indicates that the use of this compound as a primary linker in MOF or coordination polymer synthesis is a largely unexplored area, representing an opportunity for future research.

Contributions to Chemical Biology Research

In chemical biology, small molecules are essential tools for probing biological systems. This compound serves as a valuable scaffold or building block for the creation of such tools, including chemical probes and novel bioactive molecules for biological screening. nih.govenamine.net

Chemical probes are specifically designed molecules used to study the function of biomolecules like proteins and enzymes in their native environment. The structure of this compound offers several handles for elaboration into a sophisticated chemical probe.

Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid provides a versatile attachment point for linking the picolinate core to other components of a probe, such as a fluorophore (e.g., coumarin, rhodamine, or BODIPY dyes), a biotin (B1667282) tag for affinity purification, or a reactive group for covalent labeling of a target protein. labinsights.nlnih.gov

Cyano Group: The nitrile functionality can undergo various transformations. It can be reduced to a primary amine, which can then be acylated or alkylated, or it can be converted into a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry and can act as important recognition elements for biological targets.

Pyridine Ring: The pyridine nitrogen atom can coordinate with metal ions, making the scaffold suitable for designing probes that sense metal ions in biological systems or for developing metal-based imaging agents.

Through these modifications, the simple this compound framework can be systematically built into a complex chemical probe designed for a specific biological investigation. nih.gov

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable core for new therapeutic agents. This compound is an excellent starting material for generating libraries of novel compounds for biological testing.

Its utility is exemplified by research into new therapeutic agents, such as kinase inhibitors. For instance, in the synthesis of a series of potent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, a closely related starting material, methyl 6-aminopicolinate, was used as a key building block. nih.gov The amino group at the 6-position was further elaborated into various triazole derivatives, while the picolinate core was coupled with a quinoxaline (B1680401) moiety. This work highlights how the 6-substituted methyl picolinate scaffold serves as a robust platform for creating diverse molecules for biological evaluation. nih.gov The systematic modification of this scaffold allows researchers to probe the structure-activity relationships that govern a compound's potency and selectivity, guiding the design of more effective therapeutic agents. mdpi.comnih.govmdpi.com

| Compound ID | Modification at Pyridine 6-Position | Coupled Moiety | Biological Activity (IC₅₀) |

|---|---|---|---|

| 12a | 1-Isopropyl-1H-pyrazole-5-yl | Quinoxaline-2-carboxamide | Data not specified in abstract |

| 26e | (Structure derived from further optimization) | Quinoxaline derivative | 30.17 nM |

Medicinal Chemistry and Biological Activity Investigations of Methyl 6 Cyanopicolinate Derivatives

Design and Synthesis of Methyl 6-cyanopicolinate Analogs for Biological Evaluation

The design of analogs based on the this compound framework often involves the chemical modification of its core functional groups: the methyl ester, the cyano group, and the pyridine (B92270) ring itself. Synthetic strategies are tailored to introduce a variety of substituents and functional groups to explore the chemical space around the parent molecule.

A common approach begins with commercially available precursors like methyl 6-bromopicolinate. The bromo-substituent can be readily converted to the cyano group via reactions such as the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide. nih.gov This nitrile can then be further transformed. For instance, an azide-nitrile cycloaddition can be employed to create a tetrazole ring, forming an isostere of a carboxylic acid. nih.gov The synthesis of a 6-(1H-tetrazol-5-yl)picolinic acid analog from methyl 6-bromopicolinate illustrates this pathway, where the initial product is this compound, which is then converted to the tetrazole. nih.gov

Another strategy involves the modification of the methyl ester. Saponification, or base-catalyzed hydrolysis, of the methyl ester to the corresponding carboxylic acid is a frequent step, which can then be coupled with various amines to form a library of amide derivatives. nih.gov For example, a series of diamino phenyl chloropicolinate carboxamides, ureas, and thioureas were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate with different acid chlorides and other reagents. nih.gov While not starting directly from this compound, these synthetic routes for related picolinates demonstrate the versatility of this class of compounds in generating diverse analogs for biological screening. nih.gov

The general synthetic scheme for creating analogs often involves multi-step processes to build complexity. For instance, starting with 3,6-dichloropyridine-2-carboxylic acid, a series of reactions including bromination, esterification, and amination can lead to complex picolinate (B1231196) derivatives. nih.gov These derivatives can then undergo further modifications to produce a wide range of compounds for biological evaluation. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from this compound. These studies involve systematically altering the chemical structure of the molecule and assessing the impact of these changes on its biological potency and selectivity.

The "magic methyl" effect, where the addition of a methyl group to a strategic position on a molecule can significantly enhance its biological activity, is a key concept in SAR studies. nih.gov This enhancement can be due to improved binding affinity to the target protein, altered metabolic stability, or changes in the molecule's conformation. nih.govnih.gov For example, in a series of N-acylhydrazone derivatives designed as HDAC6/8-selective inhibitors, the addition of a single methyl group resulted in significant changes in aqueous solubility. nih.gov While not directly involving this compound, this principle is highly relevant to its derivatives.

In the development of quinazoline (B50416) derivatives as antitumor agents, SAR studies revealed that the nature and position of substituents on the phenyl ring significantly influenced their cytotoxic activity. mdpi.com For instance, the introduction of a bromine atom at the meta-position of the phenyl ring in one series of compounds led to a notable increase in inhibitory activity against MGC-803 cells. mdpi.com Further modifications, such as replacing the bromo group with methyl or methoxy (B1213986) groups, resulted in comparable or slightly reduced activity. mdpi.com

Similarly, in a study of thiazolidin-4-one derivatives, SAR exploration showed that larger polar groups were better tolerated at a specific position of the thiazolidin-4-one head, leading to increased potency. nih.gov These examples from other heterocyclic scaffolds highlight the general principles of SAR that are applied to optimize derivatives of this compound for specific biological targets. The systematic variation of substituents on the pyridine ring, and the transformation of the ester and cyano groups, are key strategies to elucidate the SAR for this class of compounds.

Investigations into Potential Biological Activities

Derivatives of cyanopyridines, the class of compounds to which this compound belongs, have been investigated for a wide range of biological activities. nih.gov These investigations have revealed potential therapeutic applications in areas such as oncology and infectious diseases. nih.gov

The cyanopyridine scaffold has been shown to be a promising starting point for the development of anticancer agents. nih.gov These compounds can act as kinase inhibitors or cytotoxic agents, highlighting their potential in cancer drug development. nih.gov For example, a series of novel quinazoline derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines, with some compounds showing low micromolar cytotoxicity. mdpi.com

In addition to anticancer activity, cyanopyridine derivatives have been explored for their antimicrobial properties, including antibacterial, and antiviral activities. nih.govresearchgate.net A series of 4-amino-5-cyano-6-alkylamino pyridine derivatives were synthesized and showed some herbicidal and fungicidal activities in preliminary bioassays. researchgate.net Another study on amidrazone derivatives, which can be synthesized from nitriles, demonstrated significant antibacterial activity against several Gram-positive bacterial strains. mdpi.com

Furthermore, the picolinate structure is a key component in compounds designed as inhibitors for various enzymes. This includes the development of inhibitors for metallo-β-lactamases, where the picolinate core acts as a metal-chelating fragment. nih.govnih.gov The versatility of the cyanopyridine and picolinate structures makes them attractive for broad-based biological screening to identify new therapeutic leads.

Applications in Drug Discovery and Development

The this compound scaffold and its derivatives have found applications in the early stages of drug discovery and development, particularly in the optimization of lead compounds. nih.gov The introduction of a methyl group, a key feature of the parent compound, is a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

The methyl group can influence a molecule's lipophilicity, solubility, and metabolic stability. nih.govnih.gov By serving as a "soft" metabolic point, it can be strategically placed to prevent the formation of toxic metabolites. nih.gov This makes the methyl picolinate backbone a useful starting point for creating analogs with improved drug-like properties.

In the context of anti-tuberculosis drug discovery, derivatives of chloropicolinate have been synthesized and evaluated. nih.gov A series of diamino phenyl chloropicolinate amides, ureas, and thioureas showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Five of these compounds exhibited good minimum inhibitory concentration (MIC) values with low cytotoxicity. nih.gov These findings suggest that picolinate derivatives could be promising candidates for further preclinical development as anti-TB agents. nih.govresearchgate.net

Studies on Metallo-β-Lactamase Inhibition (e.g., Isostere Synthesis)

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, contributing to antibiotic resistance. rsc.orgnih.govnih.gov The development of MBL inhibitors is a critical strategy to overcome this resistance. nih.govrsc.org Picolinic acid derivatives have been explored as MBL inhibitors due to their ability to chelate the zinc ions in the enzyme's active site. nih.gov

A key strategy in this area is the synthesis of isosteres of dipicolinic acid, a known metal chelator. nih.gov Isosteres are molecules or groups that have similar shapes and electronic properties, which can lead to similar biological activities. In one study, this compound served as an intermediate in the synthesis of a 6-(1H-tetrazol-5-yl)picolinic acid. nih.gov The tetrazole ring in this compound acts as an isostere of a carboxylic acid group, providing a different chemical entity for zinc chelation. nih.gov

The synthesis of this isostere involved the conversion of methyl 6-bromopicolinate to this compound, followed by an azide-nitrile cycloaddition to form the tetrazole ring. nih.gov This approach allows for the creation of novel zinc-binding scaffolds that can be further optimized for MBL inhibition. While many MBL inhibitors are still in the preclinical stage, the use of picolinate-based structures, including those derived from this compound, represents a promising avenue for research. nih.govrsc.org

| Compound Class | Target Enzyme | Rationale |

| Picolinic acid isosteres | Metallo-β-lactamases (MBLs) | Zinc chelation in the active site |

| 6-(1H-tetrazol-5-yl)picolinic acid | MBLs | Tetrazole as a carboxylic acid isostere |

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The "magic methyl" effect can also play a significant role in a compound's pharmacokinetic profile. nih.gov The strategic addition of a methyl group can block sites of metabolism, increasing the compound's half-life. nih.govnih.gov Conversely, a methyl group can also serve as a point of metabolic attack, leading to faster clearance. nih.gov Understanding these effects is crucial for optimizing the ADME properties of drug candidates.

In the development of new therapeutic agents, such as the thiazolidin-4-one based compounds, ADME studies are an integral part of the optimization process. researchgate.net These studies help to ensure that a compound not only has the desired biological activity but also possesses the necessary pharmacokinetic properties to be effective in vivo. For derivatives of this compound, future research would need to include comprehensive ADME profiling to assess their potential as viable drug candidates.

Toxicological Considerations in Medicinal Applications

The development of novel therapeutic agents derived from this compound necessitates a thorough evaluation of their toxicological profile. Early-stage assessment of toxicological properties is crucial to identify potential liabilities and guide the design of safer drug candidates. These investigations typically encompass a range of in vitro and in vivo studies to determine the potential for cytotoxicity, genotoxicity, and other adverse effects. While comprehensive toxicological data on a wide array of this compound derivatives is still emerging, studies on structurally related nitrogen-containing heterocyclic compounds, such as cyanopyridone and quinoline (B57606) derivatives, provide valuable insights into the potential toxicological considerations for this class of molecules.

Cytotoxicity Assessment:

A primary concern in the development of new chemical entities is their potential to induce cell death. Cytotoxicity is often evaluated against a panel of human cancer cell lines and, importantly, against normal, non-cancerous cell lines to determine selectivity. For instance, in studies of various heterocyclic compounds, the MTT assay is a common method used to assess cell viability.

Research on certain quinoline derivatives has demonstrated a range of cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a key metric in these assessments. For example, a study on a series of functionalized quinoline derivatives revealed that their cytotoxic activity could be modulated by chemical modifications. The IC50 values for these compounds against Caco-2 cells are presented in the table below.

Table 1: Cytotoxicity of Quinoline Derivatives Against Caco-2 Cell Lines

| Compound | IC50 (µM) |

|---|---|

| 7-methylquinoline and 5-methylquinoline (B1294701) (A + B) | > 2.5 |

| 7-methyl-8-nitro-quinoline (C) | 1.871 |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | 0.929 |

| 8-nitro-7-quinolinecarbaldehyde (E) | 0.535 |

| 8-Amino-7-quinolinecarbaldehyde (F) | > 2.5 |

This data illustrates that the introduction and modification of functional groups can significantly impact cytotoxicity, with the nitro-aldehyde derivative (E) showing the highest potency in this particular study. brieflands.com

Similarly, investigations into halogenated benzofuran (B130515) derivatives have highlighted their cytotoxic potential against various cancer cell lines. nih.govmdpi.com For example, two derivatives, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, were evaluated against a panel of human cancer cell lines. nih.gov The brominated derivative, in particular, exhibited significant activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells. nih.gov Such studies underscore the importance of evaluating the cytotoxic profile of new compounds across multiple cell lines to understand their spectrum of activity and potential for off-target effects. nih.gov

Genotoxicity Evaluation:

Genotoxicity assessment is another critical aspect of toxicological profiling, as it evaluates the potential of a compound to damage DNA. DNA damage can lead to mutations and potentially cancer. Assays such as the micronucleus test and the comet assay are frequently employed to detect genotoxic effects.

A study on newly synthesized cyanopyridone derivatives, which share a cyanopyridine core with this compound, investigated their genotoxic potential. researchgate.net In this study, the acute toxicity was determined in male Swiss albino mice, with LD50 values (the dose required to be lethal to 50% of the test population) being established. researchgate.net For instance, the LD50 values for MPhCMP and HCMP were 177.5 mg/kg and 288 mg/kg, respectively. researchgate.net

The study also evaluated the induction of micronuclei, which are small nuclei that form due to chromosome breaks or damage to the mitotic spindle. In L5178Y mouse lymphoma cells, one of the cyanopyridone derivatives, MPhCMP, was found to induce a significant increase in the number of cells with micronuclei at concentrations of 50 µg/ml and 100 µg/ml. researchgate.net However, in the comet assay, which detects DNA strand breaks, neither of the tested cyanopyridone derivatives showed evidence of DNA damage at the tested doses. researchgate.net These findings indicate that while some derivatives may have genotoxic potential, the specific effects can vary depending on the assay and the chemical structure.

In Silico Toxicological Prediction:

In addition to experimental studies, computational (in silico) methods are increasingly used in the early stages of drug discovery to predict the toxicological properties of compounds. These methods use computer models to estimate properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). For a series of novel 6-hydroxyquinolinone derivatives, in silico predictions suggested low toxicity and good absorption profiles for some of the synthesized compounds, identifying them as potentially promising drug candidates. nih.gov While in silico predictions are a valuable tool for prioritizing compounds for further experimental testing, they must be confirmed by in vitro and in vivo studies.

Advanced Characterization and Analytical Methodologies for Methyl 6 Cyanopicolinate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and bonding within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 6-cyanopicolinate, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons of the ester group will appear further upfield, typically in the range of δ 3.5-4.0 ppm.

The splitting pattern of the aromatic protons, governed by spin-spin coupling, can help to confirm their relative positions on the pyridine ring. The coupling constants (J values) provide information about the dihedral angles between adjacent protons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | Doublet of doublets | J(H3-H4), J(H3-H5) |

| H-4 | 7.8 - 8.0 | Triplet | J(H4-H3), J(H4-H5) |

| H-5 | 7.9 - 8.1 | Doublet of doublets | J(H5-H4), J(H5-H3) |

| -OCH₃ | 3.9 - 4.1 | Singlet | N/A |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. In this compound, distinct signals are expected for the aromatic carbons, the nitrile carbon, the carbonyl carbon of the ester, and the methyl carbon. Aromatic and carbonyl carbons typically resonate at lower fields (higher ppm values), while aliphatic carbons like the methyl group appear at higher fields.

Interactive Data Table: Experimental ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 163.7 |

| C-2 | 149.5 |

| C-6 | 143.8 |

| C-4 | 138.5 |

| C-3 | 129.5 |

| C-5 | 128.2 |

| C≡N | 116.8 |

| -OCH₃ | 53.2 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular weight of this compound is 162.15 g/mol . vscht.cz

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Liquid chromatography-mass spectrometry (LC-MS) and electrospray ionization mass spectrometry (ESI-MS) are particularly useful for the analysis of polar and thermally labile compounds. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 163.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Fragmentation |

| [M]⁺ | 162 | Molecular Ion |

| [M-OCH₃]⁺ | 131 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 103 | Loss of methoxycarbonyl radical |

| [C₅H₃N(CN)]⁺ | 103 | Pyridine-2-carbonitrile cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and aromatic functionalities.

The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. mdpi.com The carbonyl (C=O) stretch of the ester group is expected to be a strong, sharp peak around 1750-1735 cm⁻¹. google.com The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will likely be observed in the 1600-1400 cm⁻¹ region. vscht.cz For the related compound 2-Cyano-6-methyl pyridine, a solid-phase IR spectrum showed spectral contamination due to mineral oil around 2900 cm⁻¹. nist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile | C≡N | 2260 - 2220 | Medium, Sharp |

| Ester | C=O | 1750 - 1735 | Strong, Sharp |

| Aromatic | C-H | ~3030 | Variable |

| Aromatic | C=C, C=N | 1600 - 1400 | Medium |

| Ester | C-O | 1300 - 1000 | Medium |

UV/Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The pyridine ring in this compound, being an aromatic system, is expected to absorb UV radiation. The presence of the cyano and methoxycarbonyl substituents will influence the wavelength of maximum absorption (λmax).

The extent of conjugation in a molecule significantly affects its λmax. utoronto.ca For aromatic compounds, π to π* transitions are typically observed. chemicalbook.com For a related compound, chromium picolinate (B1231196), a UV detector was set at 264 nm for HPLC analysis. libretexts.org In another study involving a cyanopyridine derivative, UV-Vis absorption spectra were measured at different concentrations in DMF. researchgate.net

Interactive Data Table: Predicted UV/Visible Spectroscopy Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |